NNMT Inhibitory Potency: Moderate Affinity Differentiates 6‑Chloro Nicotinamide from High‑Potency Bisubstrate NNMT Inhibitors
The target compound inhibits recombinant human NNMT with a Ki of 650 nM, as measured in a biochemical assay [1]. In contrast, the closely related bisubstrate NNMT inhibitor 5g (BDBM50627712) achieves a Ki of 140 nM under identical assay conditions, representing approximately 4.6‑fold greater affinity [2]. This moderate potency profile makes the target compound a valuable tool compound for studying NNMT biology at physiologically relevant concentrations where complete target saturation is undesirable.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | NNMT bisubstrate inhibitor 5g (BDBM50627712): Ki = 140 nM |
| Quantified Difference | ≈ 4.6‑fold lower affinity |
| Conditions | Full‑length recombinant human NNMT; biochemical inhibition assay |
Why This Matters
When screening for NNMT modulators, researchers who require partial inhibition or a larger dynamic range for dose‑response studies should select this compound over the higher‑potency 5g analog.
- [1] BindingDB. BDBM50627707. Affinity Data: Ki 650 nM for human NNMT. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627707 View Source
- [2] BindingDB. BDBM50627712. Affinity Data: Ki 140 nM for human NNMT. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627712 View Source
